Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate
Description
Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate (CAS: 1628563-38-1) is a brominated nitroaromatic compound featuring a hydroxyimino (oxime) functional group. This structure combines electron-withdrawing substituents (bromo, nitro) with a reactive oxime moiety, making it a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and coordination complexes .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O5/c1-17-9(13)8(11-14)6-3-2-5(10)4-7(6)12(15)16/h2-4,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFMDFCETKWFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Bromination and Nitration
A common approach involves starting with a pre-functionalized phenylacetate derivative. For example, 4-bromo-2-nitrophenylacetic acid (precursor to the target compound) is synthesized via:
- Bromination : Reaction of 2-nitrophenylacetic acid with brominating agents like N-bromosuccinimide (NBS) in acetic acid.
- Nitration : Direct nitration using mixed acids (HNO₃/H₂SO₄), though regioselectivity must be controlled to avoid over-nitration.
- 4-Bromo-2-nitrotoluene is reacted with sodium metal in cyclohexane to form a sodium intermediate.
- Carboxylation with CO₂ at 45°C yields 4-bromo-2-nitrophenylacetic acid (96% yield).
- Esterification with methanol and acid catalysis produces the methyl ester.
Formation of the α-Hydroxyiminoacetate Moiety
Oximation of α-Keto Esters
The hydroxyimino group is introduced via oximation of an α-keto ester intermediate. This method is adapted from the synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate:
- α-Keto Ester Preparation : Oxidation of methyl 2-(4-bromo-2-nitrophenyl)acetate using dimethyl sulfoxide (DMSO) and a non-nucleophilic base (e.g., NaHCO₃).
- Oximation : Treatment with hydroxylamine hydrochloride in ethanol/water at 50°C.
- Solvent: DMF or acetone.
- Base: Sodium bicarbonate (2.3 equiv).
- Temperature: 25–30°C.
- Yield: ~96% (for analogous ethyl ester).
Direct Condensation Approaches
Hydrazonyl Bromide Rearrangement
A novel method leverages nitrile imine intermediates derived from N-2-nitrophenyl hydrazonyl bromides:
- Hydrazonyl Bromide Synthesis : Condensation of 4-bromo-2-nitrobenzaldehyde with methyl hydroxyiminoacetate.
- Rearrangement : Base-mediated (triethylamine) rearrangement in acetonitrile at 50°C generates the target compound.
Key Advantages :
Alternative Pathways
Nucleophilic Substitution
Replacement of a halogen in α-haloacetates with a hydroxyimino group:
- Substrate : Methyl 2-bromo-2-(4-nitro-2-bromophenyl)acetate.
- Reagent : Hydroxylamine in DMF with K₂CO₃.
- Conditions : 60°C, 12 hours.
Challenges :
- Competing elimination reactions.
- Requires precise stoichiometry to minimize byproducts.
Analytical and Optimization Data
Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Oximation | 96.4 | 99.5 | NaHCO₃, DMF, 25–30°C |
| Hydrazonyl Rearrangement | 79 | 98.0 | Et₃N, MeCN, 50°C |
| Direct Bromination | 94.6 | 99.0 | NBS, AcOH, 40°C |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Methyl 2-(4-Bromo-2-Nitrophenyl)acetate (CAS: 100487-82-9)
- Structure: Lacks the hydroxyimino group; replaced by a simple acetate.
- Properties : Molecular weight = 274.07 g/mol . Synthesized via TiCl₃-mediated reactions with 87% yield .
- Applications: Used as a precursor for further functionalization (e.g., oximation to introduce hydroxyimino groups).
- Safety : Harmful via inhalation, skin contact, or ingestion .
(b) Methyl 2-(4-Bromo-2-Nitrophenyl)-2-Cyanoacetate (CAS: 1300026-96-3)
- Structure: Cyano (-CN) replaces hydroxyimino (-NOH).
- Properties : Higher electron-withdrawing capacity due to the nitrile group, enhancing reactivity in nucleophilic additions.
- Applications : Intermediate in pharmaceuticals and agrochemicals .
(c) Methyl 5-Bromo-4-Nitrothiophene-2-Carboxylate (CAS: 38239-32-6)
Substituent Position and Electronic Effects
(a) Methyl 2-Bromo-2-(4-Fluorophenyl)acetate (CAS: 71783-54-5)
- Structure : Fluorine replaces nitro; bromo at position 2.
- Properties : Reduced electron withdrawal compared to nitro, altering reactivity in cross-coupling reactions. Molecular weight = 247.06 g/mol .
- Applications : Intermediate in fluorinated drug synthesis.
(b) Ethyl 2-[1-(3,5-Dimethyl)Pyrazolyl]-2-Hydroxyiminoacetate
Reactivity and Stability
Biological Activity
Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological evaluations, and potential applications in various fields, particularly in medicine and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.07 g/mol. The compound features a bromo and nitro substituent on the aromatic ring, which contributes to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways crucial for cell survival and proliferation.
- Receptor Binding : It can bind to cell surface receptors, influencing intracellular signaling cascades that regulate various physiological processes.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies indicate that it has activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research has highlighted the compound's potential in cancer treatment. Preliminary studies suggest it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating an IC50 value that suggests effective potency .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antitumor Activity : A study conducted on different cancer cell lines showed that the compound could significantly reduce cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell type .
- Antibacterial Efficacy : Another investigation revealed that the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported between 15 to 50 µg/mL.
- Mechanistic Insights : Further research into the mode of action indicated that this compound might interfere with DNA synthesis or repair mechanisms in target cells, contributing to its cytotoxic effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its efficacy and potential applications.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Compound A | Moderate | Low | No |
| Compound B | High | Moderate | Yes |
This table illustrates that this compound stands out due to its broad-spectrum activity against both microbial and cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
